![molecular formula C20H31NOSi B12889174 1H-Pyrrole, 3-(4-methoxyphenyl)-1-[tris(1-methylethyl)silyl]- CAS No. 138900-59-1](/img/structure/B12889174.png)
1H-Pyrrole, 3-(4-methoxyphenyl)-1-[tris(1-methylethyl)silyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methoxyphenyl)-1-(triisopropylsilyl)-1H-pyrrole is an organic compound that belongs to the class of pyrroles. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. The presence of the 4-methoxyphenyl group and the triisopropylsilyl group in the structure of this compound makes it unique and potentially useful in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-1-(triisopropylsilyl)-1H-pyrrole typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Introduction of the 4-Methoxyphenyl Group: This can be achieved through a Friedel-Crafts acylation reaction, where the pyrrole ring is reacted with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Triisopropylsilyl Group: The triisopropylsilyl group can be introduced through a silylation reaction, where the pyrrole compound is treated with triisopropylsilyl chloride in the presence of a base such as imidazole.
Industrial Production Methods
Industrial production of 3-(4-Methoxyphenyl)-1-(triisopropylsilyl)-1H-pyrrole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the pyrrole ring is oxidized to form pyrrole-2,5-dione derivatives.
Reduction: Reduction reactions can convert the 4-methoxyphenyl group to a 4-hydroxyphenyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Lewis acids like aluminum chloride or boron trifluoride can facilitate electrophilic substitution reactions.
Major Products Formed
Oxidation: Pyrrole-2,5-dione derivatives.
Reduction: 3-(4-Hydroxyphenyl)-1-(triisopropylsilyl)-1H-pyrrole.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
Scientific Research Applications
3-(4-Methoxyphenyl)-1-(triisopropylsilyl)-1H-pyrrole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme-substrate interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-1-(triisopropylsilyl)-1H-pyrrole involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The presence of the 4-methoxyphenyl group and the triisopropylsilyl group can influence the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenyl)-1H-pyrrole: Lacks the triisopropylsilyl group, making it less bulky and potentially less selective in its interactions.
3-(4-Methylphenyl)-1-(triisopropylsilyl)-1H-pyrrole: Contains a methyl group instead of a methoxy group, which can affect its electronic properties and reactivity.
3-Phenyl-1-(triisopropylsilyl)-1H-pyrrole: Lacks the methoxy group, which can influence its solubility and binding interactions.
Uniqueness
The presence of both the 4-methoxyphenyl group and the triisopropylsilyl group in 3-(4-Methoxyphenyl)-1-(triisopropylsilyl)-1H-pyrrole makes it unique in terms of its steric and electronic properties. These groups can enhance the compound’s stability, solubility, and specificity in various chemical and biological applications.
Properties
CAS No. |
138900-59-1 |
|---|---|
Molecular Formula |
C20H31NOSi |
Molecular Weight |
329.6 g/mol |
IUPAC Name |
[3-(4-methoxyphenyl)pyrrol-1-yl]-tri(propan-2-yl)silane |
InChI |
InChI=1S/C20H31NOSi/c1-15(2)23(16(3)4,17(5)6)21-13-12-19(14-21)18-8-10-20(22-7)11-9-18/h8-17H,1-7H3 |
InChI Key |
FEJJVWNDTQLZQM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC(=C1)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


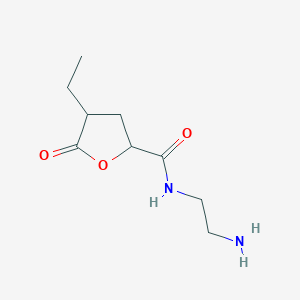
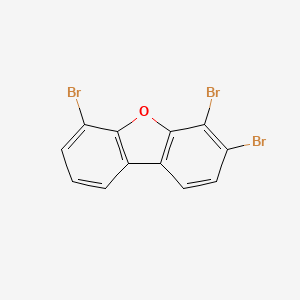


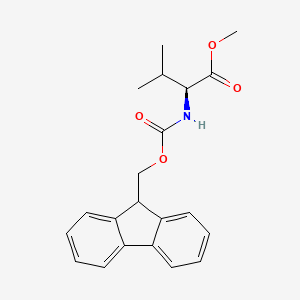
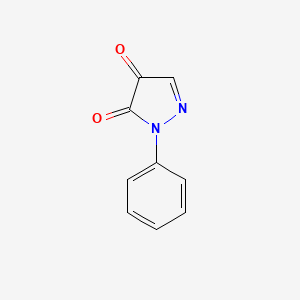
![2-(Hydroxymethyl)benzo[d]oxazole-7-acetic acid](/img/structure/B12889125.png)
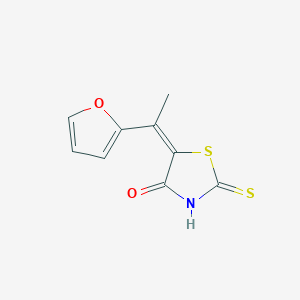
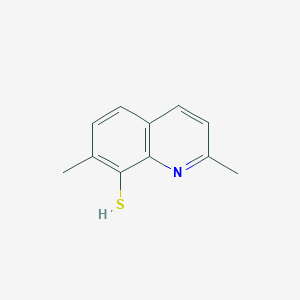
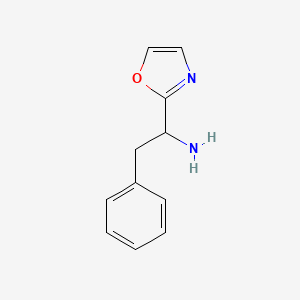
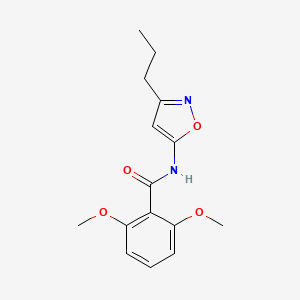

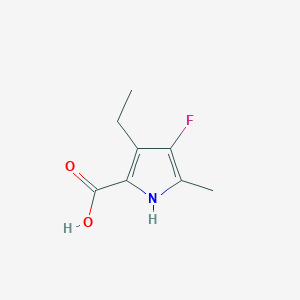
![2-(Carboxy(hydroxy)methyl)-5-(2-ethoxy-2-oxoethyl)benzo[d]oxazole](/img/structure/B12889189.png)
